Erastin2 is a synthetic compound recognized as a potent inducer of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and reactive oxygen species in an iron-dependent manner. It is specifically known for its role as an inhibitor of the cystine/glutamate transporter system Xc−, which is crucial for maintaining cellular redox homeostasis by facilitating the uptake of cystine and the release of glutamate. By inhibiting this transporter, Erastin2 leads to decreased levels of glutathione, an important antioxidant, thereby promoting oxidative stress and ferroptosis in susceptible cancer cells .
Ferroptosis is a recently discovered form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, a type of fatty acid containing an unstable oxygen molecule. This accumulation disrupts the cell membrane and ultimately leads to cell death. Erastin acts as a ferroptosis inducer by affecting various cellular processes, including:
Due to its ability to induce ferroptosis, erastin has become a valuable tool in various scientific research applications, including:
Erastin2 exhibits selective cytotoxicity towards cancer cells, particularly those harboring RAS mutations. It induces cell death through ferroptosis without triggering classical apoptotic markers such as DNA fragmentation or caspase activation. This unique mode of action makes it a promising candidate for cancer therapy, especially in tumors that are resistant to conventional treatments . Additionally, it has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy .
Erastin2 has several notable applications:
Research has demonstrated that Erastin2 interacts with various cellular pathways:
Several compounds share similarities with Erastin2 in terms of their mechanism as ferroptosis inducers or inhibitors. Here is a comparison highlighting their uniqueness:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Erastin | Inhibits system Xc−; induces lipid peroxidation | First identified ferroptosis inducer; selective for RAS-mutant cells |
RSL3 | Directly inhibits glutathione peroxidase 4 (GPX4) | More potent than Erastin but less selective |
FIN56 | Promotes GPX4 degradation; inhibits squalene synthase | Dual mechanism; affects cholesterol metabolism |
Sulfasalazine | Inhibits system Xc− similar to Erastin | Used primarily for inflammatory bowel diseases; less potent |
DPI7 | Inhibits GPX4 activity | Focused on direct enzyme inhibition rather than transporter interference |
Erastin2 stands out due to its dual role in targeting both the cystine/glutamate transporter and inducing oxidative stress through lipid peroxidation, making it a versatile tool in cancer therapy research .